Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a piperidinylmethyl group at the 5-position and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-11(14)10-7-9(16-12-10)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAKBATOYHULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where piperidine displaces a leaving group on the oxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol . The piperidine moiety remains intact under these conditions due to its stability in acidic/basic media.
Substitution Reactions
The piperidine nitrogen and oxazole ring participate in nucleophilic and electrophilic substitutions.
N-Alkylation/Acylation of Piperidine
The piperidine nitrogen reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Product | Conditions | Yield |
|---|---|---|---|---|
| N-Alkylation | Benzyl chloride, K₂CO₃ | 5-((1-Benzylpiperidin-1-yl)methyl)-1,2-oxazole-3-carboxylate | DMF, 80°C, 12 h | 65% |
| N-Acylation | Acetyl chloride, Et₃N | 5-((1-Acetylpiperidin-1-yl)methyl)-1,2-oxazole-3-carboxylate | CH₂Cl₂, 0°C→RT, 6 h | 72% |
The bulky piperidine group slightly reduces reactivity compared to simpler amines, necessitating elevated temperatures or prolonged reaction times .
Electrophilic Aromatic Substitution
The oxazole ring undergoes electrophilic substitution at the 4- and 5-positions, though reactivity is moderated by the electron-withdrawing ester group:
| Reagent | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| HNO₃ (fuming) | C4 | 5-(Piperidin-1-ylmethyl)-4-nitro-1,2-oxazole-3-carboxylate | H₂SO₄, 0°C | 54% |
| Br₂ (1 equiv.) | C5 | 5-(Piperidin-1-ylmethyl)-5-bromo-1,2-oxazole-3-carboxylate | FeBr₃, CH₂Cl₂, RT | 61% |
Regioselectivity aligns with the electron-deficient nature of the oxazole ring, favoring substitution at positions ortho to the ester group .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C→RT, 4 h | 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-methanol | 88% | |
| DIBAL-H | Toluene, −78°C, 2 h | 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-methanol | 91% |
The oxazole ring remains stable under these conditions, but over-reduction may occur with excess LiAlH₄.
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzonitrile oxide | Toluene, 110°C, 24 h | 3-(Piperidin-1-ylmethyl)-6-phenyl- oxadiazolo[3,4-d]oxazole-7-carboxylate | 43% |
Ring-opening occurs under strongly acidic conditions (e.g., conc. H₂SO₄), yielding linear amides via cleavage of the oxazole C–O bond .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming piperidine-containing byproducts.
-
Photodegradation : UV irradiation (254 nm) induces ring contraction to imidazole derivatives via Norrish-type pathways .
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights key differences:
| Compound | Reactivity with LiAlH₄ | Electrophilic Substitution Rate | N-Alkylation Efficiency |
|---|---|---|---|
| Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate | High (88% yield) | Moderate (k = 0.45 M⁻¹s⁻¹) | 65–72% |
| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Low (32% yield) | High (k = 1.2 M⁻¹s⁻¹) | N/A |
| Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | Moderate (67% yield) | Low (k = 0.18 M⁻¹s⁻¹) | N/A |
The piperidine group enhances solubility in polar aprotic solvents, facilitating reactions in DMF or DMSO .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate serves as a valuable building block in the synthesis of pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound exhibit potential antidepressant effects by modulating serotonin receptors. A study demonstrated that specific modifications to the oxazole ring led to increased binding affinity to serotonin receptors, suggesting its utility in developing new antidepressants .
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic methodologies.
Reactions Involved:
- Oxidation: Can be oxidized to introduce hydroxyl groups.
- Reduction: Reduction reactions can modify the piperidine or oxazole rings.
- Substitution: Nucleophilic substitution allows for the introduction of new substituents.
Table: Common Reactions and Products
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Lithium aluminum hydride | Reduced piperidine derivatives |
| Substitution | Alkyl halides | Various alkylated products |
Biological Studies
The compound is utilized in biological research to explore the activity of oxazole and piperidine derivatives. Its interactions with enzymes and receptors are crucial for understanding its pharmacological potential.
Mechanism of Action:
The oxazole ring interacts with biological targets, while the piperidine ring enhances binding specificity and stability. This dual functionality is significant in drug design, particularly for targeting specific pathways in diseases .
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives
- Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (CAS 932829-51-1) differs by replacing piperidine with 4-methylpiperazine.
- The target compound’s piperidine group may confer better membrane permeability compared to piperazine derivatives due to reduced hydrogen-bonding capacity.
Aryl-Substituted Derivatives
- Fluorophenyl analogs (CAS 517870-16-5, ; ) introduce electron-withdrawing fluorine atoms, altering electronic density and improving metabolic stability. The 4-fluorophenyl variant (221.18 g/mol) is lighter than the iodophenyl analog (329.10 g/mol, ), which may influence pharmacokinetics.
- Iodophenyl derivatives (e.g., Methyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate) are heavier and bulkier, making them suitable for X-ray crystallography or radioimaging applications .
Alkyl/Ester Variants
- Methoxymethyl-substituted compounds (CAS 95312-30-4, ) exhibit lower molecular weights (171.15 g/mol) and increased polarity, favoring aqueous solubility.
- Bromomethyl/allyl ester analogs (CAS 833445-84-4, ) serve as reactive intermediates for cross-coupling or polymerization reactions.
Key Research Findings
- Synthetic Flexibility : The oxazole core allows diverse functionalization, as demonstrated by fluorinated, iodinated, and piperazine-based derivatives .
- Biological Relevance : Piperidine/piperazine-substituted oxazoles are explored as kinase inhibitors or GPCR modulators, though direct data for the target compound require further study .
- Physicochemical Trade-offs : Fluorinated and iodinated derivatives balance hydrophobicity and electronic effects, while alkyl groups optimize solubility .
Biological Activity
Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate (CAS No. 932848-38-9) is a heterocyclic compound with significant implications in medicinal chemistry and biological research. This article discusses its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to an oxazole ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 224.26 g/mol . The structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interaction : The oxazole ring can engage in hydrogen bonding and hydrophobic interactions with target enzymes, enhancing binding affinity.
- Receptor Modulation : The piperidine moiety may improve the compound's specificity towards certain receptors, which is essential for its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231, MCF-7) and ovarian (COV318, OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties:
- Antibacterial Activity : Certain derivatives displayed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Methyl 5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylate | Pyrrolidine | Moderate anticancer effects | IC50 ~ 50 µM |
| Methyl 5-(morpholin-1-ylmethyl)-1,2-oxazole-3-carboxylate | Morpholine | Lower antibacterial activity | MIC ~ 100 µM |
This comparison illustrates that while all compounds exhibit some degree of biological activity, this compound demonstrates enhanced stability and binding affinity due to the piperidine ring.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Antiproliferative Effects : A study focused on synthesizing various derivatives of methyl oxazoles showed that modifications at the piperidine position significantly increased antiproliferative activity against cancer cell lines. The most potent derivative exhibited an IC50 value of 0.84 µM against MAGL (Monoacylglycerol lipase), suggesting a strong therapeutic potential in cancer treatment .
- Mechanistic Studies : Molecular docking studies provided insights into the binding interactions between this compound and target enzymes, revealing critical hydrogen bonding patterns that enhance its efficacy as a drug candidate .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxazole ring via cyclization of appropriate precursors (e.g., β-keto esters with hydroxylamine derivatives).
- Step 2 : Introduction of the piperidin-1-ylmethyl group through alkylation or reductive amination. For example, coupling 5-(chloromethyl)-1,2-oxazole-3-carboxylate with piperidine under basic conditions.
- Step 3 : Methyl esterification using methanol under acidic or catalytic conditions.
Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DMF). Purity can be verified via HPLC or TLC .
Q. How can the structural integrity of this compound be validated?
- X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) and ORTEP-III for graphical representation of thermal ellipsoids .
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR data with computed values. For example, ¹H NMR peaks for the oxazole proton (~6.5–7.5 ppm) and piperidine methylene groups (~2.5–3.5 ppm). Evidence from similar esters (e.g., ethyl pyrazole carboxylates) shows diagnostic splitting patterns .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C₁₁H₁₆N₂O₃; theoretical MW: 224.26 g/mol) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff .
- Storage : Keep in airtight containers at –20°C, protected from light and moisture. Stability studies for similar oxazole derivatives indicate degradation under prolonged UV exposure .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Adjust solvent systems for reaction compatibility.
- Melting point : Estimated range: 80–100°C (based on analogous 5-methylisoxazole esters) .
- LogP : Predicted ~1.5–2.0 (using software like ChemAxon), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes with piperidine-binding pockets). A similar piperidinylmethyl compound showed AChE inhibition via a "three-point" pharmacophore model (aromatic stacking, hydrogen bonding, hydrophobic interactions) .
- QSAR studies : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity data from analogs .
Q. What strategies resolve contradictions in spectral data during characterization?
- Dynamic NMR : Resolve conformational isomerism (e.g., restricted rotation in the piperidine ring) by variable-temperature ¹H NMR.
- 2D experiments : HSQC and HMBC can assign ambiguous proton-carbon correlations, especially in crowded regions (~3–4 ppm) .
- Cross-validate : Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) with DFT-computed spectra .
Q. How can impurity profiles be analyzed for this compound?
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor for by-products like demethylated esters or unreacted intermediates.
- Reference standards : Compare retention times and fragmentation patterns with commercially available impurities (e.g., methyl oxazole carboxylate derivatives) .
- Limit tests : Follow ICH Q3A guidelines for residual solvents (e.g., DMF < 890 ppm) .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides). A related piperidine-oxazole compound exhibited 89% inhibition of 5-HT receptors in radioligand binding assays .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
